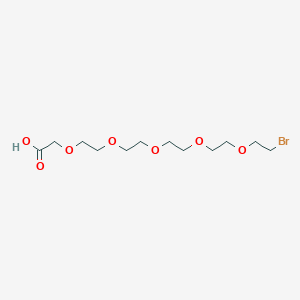

Br-PEG5-CH2COOH

Description

Significance of Polyethylene (B3416737) Glycol in Advanced Chemical Systems and Biomedical Science

Polyethylene glycol (PEG) is a synthetic polymer that has become indispensable in both the biomedical and food industries due to its unique physicochemical properties. universci.comresearchgate.net Its excellent biocompatibility, hydrophilicity, and the ease with which it can be chemically modified make it a highly versatile material. universci.comresearchgate.net In the realm of biomedical science, PEG-based materials are prominently used in drug delivery systems, for wound healing, and in tissue engineering applications. universci.comresearchgate.net

The hydrophilic nature of PEG is a key feature, enhancing the solubility and flexibility of materials it is combined with. researchgate.net This property is particularly valuable in pharmaceutical and food production where precise control over material behavior is essential. researchgate.net In drug delivery, PEG is often used as a coating for therapeutic agents to prevent their degradation, improve solubility, and lower toxicity. universci.comresearchgate.net Furthermore, the structural versatility of PEG allows it to be functionalized with various groups such as amines, esters, and carboxylates to achieve desired properties like enhanced stability and biocompatibility. researchgate.net

PEG hydrogels have received considerable attention for their capacity to encapsulate and release therapeutic agents in a controlled manner. universci.com These hydrogels can be designed to be stimuli-responsive, tailoring drug release to specific environmental triggers. universci.com Beyond drug delivery, PEG and its derivatives are utilized in a wide array of applications including the creation of adhesives for wound closure, as regenerative medicine tools, and as components of medical devices. biochempeg.com The ability of PEG to be cross-linked into hydrogels also makes it a valuable material for soft tissue replacement. acs.org

Role of Heterobifunctional PEG Linkers in Molecular Design and Functionalization

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, enabling the connection of two distinct molecules or surfaces. scbt.com These linkers are critical tools in scientific research for investigating and manipulating molecular interactions, creating conjugates for targeted therapies, and developing advanced biomaterials. scbt.com The use of heterobifunctional linkers allows for the selective and efficient joining of different molecular entities, which is invaluable for constructing complex molecular architectures and enhancing the functionality of biomaterials. scbt.com

Heterobifunctional PEG linkers combine the advantageous properties of PEG with the specific reactivity of two different functional groups. cd-bioparticles.net These linkers are commonly used as spacers between two chemical entities, where the PEG chain provides water solubility, biocompatibility, and flexibility. cd-bioparticles.netjenkemusa.com This is particularly useful in applications like the development of antibody-drug conjugates (ADCs), where a therapeutic agent is linked to a targeting antibody. The use of heterobifunctional PEG linkers in ADCs has been shown to improve their water solubility and pharmacokinetic profiles. jenkemusa.com

The general structure of a linear heterobifunctional PEG linker is X-PEG-Y, where X and Y represent two different reactive functional groups. cd-bioparticles.netjenkemusa.com A wide variety of functional groups can be incorporated, including NHS esters (for reacting with amines), maleimides (for reacting with thiols), alkynes and azides (for "click" chemistry), and aldehydes, among others. scbt.comcd-bioparticles.net This versatility allows for precise control over the conjugation process, enabling sequential reactions to form well-defined bioconjugates. thermofisher.com

Specific Context of Br-PEG5-CH2COOH as a Research Tool in Synthetic and Bioconjugation Chemistry

Br-PEG5-CH2COOH is a specific type of heterobifunctional PEG linker. It features a bromo group at one end of the polyethylene glycol chain and a carboxylic acid group at the other. The "PEG5" designation indicates that there are five repeating ethylene (B1197577) glycol units in the linker.

The bromo group and the carboxylic acid group provide orthogonal reactivity. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. biochempeg.com This is a common strategy for attaching the linker to proteins or other biomolecules. nih.gov The bromo group can be used in various nucleophilic substitution reactions.

This dual functionality makes Br-PEG5-CH2COOH a valuable tool in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. cresset-group.commedchemexpress.com The linker component of a PROTAC is crucial for its function, and PEG-based linkers like Br-PEG5-CH2COOH are often employed. medchemexpress.commedchemexpress.com

In bioconjugation chemistry, the ability to connect different molecules with precise control is paramount. nih.gov The defined length of the PEG5 chain in Br-PEG5-CH2COOH provides a specific spacer distance between the conjugated molecules, which can be critical for their biological activity. bldpharm.com The hydrophilic nature of the PEG chain enhances the solubility of the resulting conjugate, a significant advantage when working with hydrophobic drugs or proteins. jenkemusa.com

Interactive Data Table: Properties of Br-PEG5-CH2COOH

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQREKYOJJILHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of Br Peg5 Ch2cooh and Its Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of Br-PEG5-CH2COOH.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Br-PEG5-CH2COOH, providing unambiguous confirmation of its molecular framework. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a proton map of the molecule. The chemical shifts are influenced by adjacent electronegative atoms (oxygen, bromine) and functional groups (carboxyl). The protons of the methylene (B1212753) groups closer to the bromine atom and the carboxylic acid group are shifted further downfield compared to the central ethylene (B1197577) glycol units.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Similar to ¹H NMR, the chemical shifts of the carbons are dictated by their chemical environment. The carbon of the carboxyl group appears at a characteristic downfield shift, while the carbons bonded to the bromine and oxygen atoms are also clearly distinguishable. oregonstate.edu

The following tables provide estimated chemical shifts for Br-PEG5-CH2COOH, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). scispace.comrockefeller.edupitt.edu

Table 1: Estimated ¹H NMR Chemical Shifts for Br-PEG5-CH2COOH Structure: Br-CH₂(a)-CH₂(b)-O-[CH₂-CH₂-O]₄-CH₂(c)-COOH(d)

| Assignment | Proton | Estimated Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| a | Br-CH ₂- | ~ 3.80 | Triplet |

| b | -CH ₂-O- | ~ 3.65 - 3.75 | Multiplet |

| PEG Backbone | -O-CH ₂-CH ₂-O- | ~ 3.60 | Multiplet |

| c | -O-CH ₂-COOH | ~ 4.15 | Singlet |

Table 2: Estimated ¹³C NMR Chemical Shifts for Br-PEG5-CH2COOH Structure: Br-C(a)H₂-C(b)H₂-O-[CH₂-CH₂-O]₄-C(c)H₂-C(d)OOH

| Assignment | Carbon | Estimated Chemical Shift (ppm) |

|---|---|---|

| a | C H₂-Br | ~ 30 |

| b, PEG Backbone | -C H₂-O- | ~ 68 - 72 |

| c | -O-C H₂-COOH | ~ 67 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For Br-PEG5-CH2COOH, FTIR is used to confirm the presence of the terminal carboxylic acid, the bromoalkyl group, and the polyether backbone. researchgate.net

Key characteristic absorption bands in the FTIR spectrum of Br-PEG5-CH2COOH are detailed below. upc.edu

Table 3: Characteristic FTIR Absorption Bands for Br-PEG5-CH2COOH

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 2850-2950 | C-H stretch | Alkane | Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1100 | C-O-C stretch | Ether | Strong |

The presence of a strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid, while a very broad absorption across the 2500-3300 cm⁻¹ range confirms the hydroxyl (O-H) part of the acid. masterorganicchemistry.com The prominent band around 1100 cm⁻¹ is the signature of the repeating ether linkages of the PEG backbone.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of Br-PEG5-CH2COOH.

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgcsbsju.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of a monobrominated compound. msu.edusavemyexams.comucalgary.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing PEG derivatives. Using electrospray ionization (ESI), the molecule is typically observed as an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), rather than the protonated molecule ([M+H]⁺), due to the high affinity of the PEG chain's ether oxygens for alkali metals. tum.de

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is also well-suited for the analysis of polymers and PEG linkers. nih.govnih.govscielo.br It provides accurate molecular weight information and can be used to monitor the progress of conjugation reactions. google.com For Br-PEG5-CH2COOH, MALDI-TOF analysis would show a distinct peak corresponding to the monodisperse compound, again typically as a sodium or potassium adduct. rsc.org

Table 4: Calculated Molecular Masses for Br-PEG5-CH2COOH (C₁₂H₂₃BrO₇)

| Ion Species | Description | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [M] | Molecular Mass | 358.06 | 360.06 |

| [M+H]⁺ | Protonated Molecule | 359.07 | 361.07 |

| [M+Na]⁺ | Sodium Adduct | 381.05 | 383.05 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification of Br-PEG5-CH2COOH after synthesis and for the analysis of its purity. They are also critical for purifying and analyzing bioconjugates formed using this linker.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the primary analytical method for assessing the purity of Br-PEG5-CH2COOH and its conjugates. wikipedia.orgmdpi.com Due to the polar nature of the molecule, specific conditions are required for good retention and separation. chromatographyonline.comnih.gov A common setup involves a C18 or C8 stationary phase with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. biopharminternational.comnih.govtsu.edu The detector is usually a UV detector (if the conjugate has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for the linker itself. This technique effectively separates the target compound from starting materials and non-PEGylated impurities. researchgate.net

Preparative HPLC: This technique is used for the purification of Br-PEG5-CH2COOH on a larger scale. fau.de It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate gram-level quantities of the product. researchgate.net Polystyrene-divinylbenzene based resins or larger C18 columns are often employed for the preparative purification of PEG derivatives. google.com

Direct analysis of Br-PEG5-CH2COOH by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. However, GC coupled with Mass Spectrometry (GC-MS) can be used to analyze for volatile impurities or to confirm the structure after chemical derivatization. lmaleidykla.lt

To make the molecule suitable for GC analysis, the polar carboxylic acid group must be converted into a more volatile functional group, such as an ester. colostate.edu This is a common strategy for the GC analysis of non-volatile acids. d-nb.inforesearchgate.netusherbrooke.caacs.org

Esterification: The carboxylic acid can be converted to its methyl or ethyl ester by reacting it with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. gcms.cz

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester, which is significantly more volatile. usherbrooke.casci-hub.se

Once derivatized, the resulting volatile compound can be analyzed by GC-MS. This allows for the separation and identification of the derivative, confirming the presence of the original carbon skeleton and providing an alternative method for purity assessment against volatile or derivatizable contaminants.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing polymers like Br-PEG5-CH2COOH and its subsequent conjugates. shimadzu.czlucideon.com This method separates molecules based on their hydrodynamic volume, or size in solution. labcompare.com The process involves dissolving the polymer in a suitable solvent and injecting the solution into a column packed with porous gel beads. lucideon.com Larger molecules are unable to penetrate the pores and thus travel a shorter path, eluting from the column more quickly. shimadzu.cz Conversely, smaller molecules diffuse into the pores, increasing their path length and resulting in a longer retention time. shimadzu.cz This size-based separation allows for the determination of the polymer's molecular weight distribution (MWD). shimadzu.czlucideon.com

The primary parameters obtained from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the peak molecular weight (Mp). From these values, the polydispersity index (PDI) is calculated as the ratio of Mw to Mn (PDI = Mw/Mn). usp.orgjenkemusa.com The PDI value describes the breadth of the molecular weight distribution; a PDI of 1.0 signifies a perfectly monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. usp.org For instance, high-molecular-weight PEGs often exhibit a PDI of approximately 1.10, whereas high-quality PEG standards can have a PDI of ≤ 1.05. usp.orgjenkemusa.com

In the context of Br-PEG5-CH2COOH conjugates, GPC is invaluable for verifying the success of a conjugation reaction. When the PEG linker is successfully attached to another molecule (e.g., a peptide or protein), the resulting conjugate will have a larger molecular weight and hydrodynamic volume than the unreacted starting materials. This change is observed on the GPC chromatogram as a shift to a shorter retention time compared to the original polymer. researchgate.net This allows for the qualitative assessment of conjugation efficiency and the purification of the final product. researchgate.net

Table 1: Representative Polydispersity Index (PDI) for Various PEG Standards

| PEG Standard | Molecular Weight (kDa) | Polydispersity Index (PDI) | Source |

| mPEG-ALD | 20 | 1.01 | usp.org |

| Methoxy PEG | 2, 5, 10, 20, 40 | ≤ 1.05 | jenkemusa.com |

| 4-Arm PEG | 2, 5, 10, 20, 40 | ≤ 1.05 | jenkemusa.com |

Other Relevant Characterization Methodologies for Polymer Architecture

While GPC is a cornerstone for determining molecular weight distribution, a comprehensive understanding of the architecture of Br-PEG5-CH2COOH and its conjugates necessitates the use of complementary analytical techniques. These methods provide critical information on chemical structure, purity, and the success of functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful, non-destructive technique used to elucidate the chemical structure of PEG derivatives. acs.orgnih.gov It can confirm the presence of the constituent parts of the Br-PEG5-CH2COOH molecule, including the bromo- and carboxylic acid terminal groups and the repeating ethylene oxide units. Furthermore, ¹H NMR is instrumental in quantifying the degree of functionalization by comparing the integration of proton signals from the terminal groups to those of the PEG backbone. acs.orgjove.com For larger polymers, it is crucial to account for the natural 1.1% abundance of carbon-13, as ¹H-¹³C coupling can produce satellite peaks in the spectrum that might otherwise be misinterpreted, leading to inaccurate calculations of molecular weight or functionalization yield. acs.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry provides highly accurate molecular weight information. For PEG derivatives, two common ionization techniques are employed:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This "soft" ionization technique is well-suited for analyzing polymers, which can be fragile and prone to fragmentation with other methods. jenkemusa.com It can be used to confirm the molecular weight of the PEG linker and to verify the mass increase following conjugation. jove.com MALDI-TOF offers high accuracy, typically between 0.01% and 0.1%. jenkemusa.com

Electrospray Ionization (ESI-MS): ESI-MS is most effective for analyzing lower molecular weight compounds, typically under 1,000 m/z. acs.orgnih.gov Given that the molecular weight of Br-PEG5-CH2COOH is approximately 359.21 g/mol , ESI-MS is a suitable technique for its characterization. purepeg.com For larger PEG conjugates, the analysis can become more complex due to the formation of multiple charged ions. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For PEG-containing compounds, FTIR spectra will show characteristic C-O-C (ether) stretching vibrations, confirming the presence of the polyethylene (B3416737) glycol backbone. researchgate.netijcce.ac.ir It is a valuable tool for confirming the successful incorporation of the PEG linker into a final conjugate.

Reaction Mechanisms and Chemical Reactivity of Br Peg5 Ch2cooh

Reactivity of the Bromine Moiety in Organic Synthesis

The terminal bromine atom is attached to a primary carbon, making it susceptible to reactions characteristic of primary alkyl halides. The bromide ion (Br⁻) is an effective leaving group, which is a key factor in its reactivity profile. broadpharm.comchemicalbook.comcd-bioparticles.netdcchemicals.com

The primary mechanism by which the bromine moiety reacts is through nucleophilic substitution. In these reactions, a nucleophile displaces the bromide leaving group.

SN2 Mechanism : Given that the bromine is on a primary carbon, the SN2 (bimolecular nucleophilic substitution) mechanism is strongly favored. This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the bromine. The reaction proceeds in a single, concerted step where the carbon-nucleophile bond forms simultaneously as the carbon-bromine bond breaks. chemguide.co.uk The rate of this reaction is dependent on the concentration of both the Br-PEG5-CH2COOH substrate and the incoming nucleophile. Common nucleophiles for this reaction include amines, thiols, azides, and cyanides. For example, reacting Br-PEG5-CH2COOH with a solution of sodium azide (B81097) would yield Azido-PEG5-CH2COOH.

SN1 Mechanism : The SN1 (unimolecular nucleophilic substitution) mechanism is generally not significant for primary alkyl halides like this one. This pathway involves a two-step process starting with the slow formation of a carbocation intermediate, which is then rapidly attacked by a nucleophile. chemguide.co.uk Primary carbocations are highly unstable, making this pathway energetically unfavorable compared to the SN2 pathway.

Table 1: Comparison of SN1 and SN2 Reactions for the Bromine Moiety

| Feature | SN1 Reaction | SN2 Reaction |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Relevance to Br-PEG5-CH2COOH | Unlikely due to primary halide | Favored pathway |

While less common than nucleophilic substitution for this type of molecule, the bromine moiety can participate in radical reactions under specific conditions. Radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.com

Initiation : This phase requires the generation of a radical species. For an alkyl bromide, this can be achieved through homolytic cleavage of the carbon-bromine bond using heat or UV light, or more commonly, by using a radical initiator like AIBN (Azobisisobutyronitrile). lumenlearning.comlibretexts.org

Propagation : Once a radical is formed, it can participate in a chain reaction. A key example is radical dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org In the propagation step, a tributyltin radical abstracts the bromine atom from Br-PEG5-CH2COOH to form a PEG-CH2COOH radical and tributyltin bromide. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product (HOOC-CH2-PEG5-H) and regenerating the tributyltin radical to continue the chain. libretexts.org

Reactivity of the Carboxylic Acid Moiety

The terminal carboxylic acid (–COOH) group is a versatile functional handle for a variety of conjugation and modification reactions. These reactions typically involve the activation of the carboxyl group to facilitate attack by a nucleophile.

One of the most fundamental reactions of the carboxylic acid moiety is the formation of an amide bond through reaction with a primary or secondary amine. hepatochem.com This condensation reaction does not occur spontaneously and requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.comiris-biotech.de

The process generally involves two steps in a one-pot synthesis:

Activation : The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.

Coupling : The amine nucleophile attacks the activated intermediate, displacing the activating group to form the stable amide bond.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.comiris-biotech.de

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are widely used. luxembourg-bio.comiris-biotech.de DCC reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine. luxembourg-bio.com To suppress side reactions and reduce potential racemization (if chiral centers are present), additives like 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com

The carboxylic acid group can be converted into an ester through several methods. Esterification is a common strategy for modifying the molecule or for protecting the carboxylic acid group.

Fischer Esterification : This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemeurope.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, or an excess of the alcohol is used. chemeurope.comchemguide.co.uk

Reaction with Alkyl Halides : The carboxylic acid can first be deprotonated with a base (e.g., an alkali carbonate) to form a carboxylate salt. This carboxylate anion can then act as a nucleophile and react with an alkyl halide (e.g., ethyl iodide) in an SN2 reaction to form the corresponding ester. chemeurope.com This method is irreversible and can proceed to completion. chemeurope.com

For many applications, particularly in bioconjugation where reactions must occur under mild aqueous conditions, the carboxylic acid is converted into a more stable but highly reactive activated ester. precisepeg.com The most common of these is the N-Hydroxysuccinimide (NHS) ester.

The formation of a Br-PEG5-CH2-CO-NHS ester is typically achieved by reacting Br-PEG5-CH2COOH with N-Hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like DCC. precisepeg.com The resulting NHS ester is a good leaving group, making the acyl carbon highly electrophilic. This "activated" molecule can be isolated and stored before being used to react efficiently with primary amines (e.g., on proteins or other biomolecules) at physiological pH to form a stable amide bond. precisepeg.com

Table 2: Summary of Reactivity for the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product | Key Features |

| Amide Bond Formation | Amine (R-NH₂), Coupling Reagent (e.g., DCC, HOBt) | Amide (Br-PEG5-CH₂CONH-R) | Forms a stable amide linkage; crucial for bioconjugation. luxembourg-bio.comiris-biotech.de |

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (Br-PEG5-CH₂COO-R) | Reversible equilibrium reaction. chemeurope.comchemguide.co.uk |

| NHS Ester Formation | N-Hydroxysuccinimide (NHS), DCC | NHS Ester (Br-PEG5-CH₂COO-NHS) | Creates a stable, amine-reactive intermediate for two-step conjugations. precisepeg.comprecisepeg.com |

Kinetic Studies of Derivatization and Coupling Reactions

While specific kinetic parameters such as rate constants and reaction orders for Br-PEG5-CH2COOH are not extensively documented in publicly available literature, the kinetics of its derivatization and coupling reactions can be understood from studies of similar bifunctional PEG linkers and general principles of organic reactions. researchgate.netresearch-solution.com The rate of these reactions is influenced by a multitude of factors including the concentration of reactants, temperature, solvent, and the presence of catalysts or activators. researchgate.net

Kinetics of Carboxylic Acid Coupling: The formation of an amide bond from the carboxylic acid group is not instantaneous and its kinetics are highly dependent on the chosen activation method. axispharm.com

Influence of Coupling Agents: The choice of coupling reagent (e.g., EDC, HATU) significantly impacts the reaction rate. These reagents work by forming a more reactive intermediate that is readily attacked by the amine.

Effect of pH: For popular coupling agents like EDC, the pH of the reaction medium is critical. The reaction is most efficient under acidic conditions (pH 4.5), where the carbodiimide is activated but the amine remains sufficiently nucleophilic. axispharm.com

Substrate and Temperature: The nature of the amine-containing substrate and the reaction temperature also play a role. Reaction times can range from a few hours to over 24 hours to ensure completion, which can be monitored using techniques like LC-MS or TLC. axispharm.com

Kinetics of Nucleophilic Substitution: The derivatization of the bromo group proceeds via a nucleophilic substitution mechanism. The kinetics of this reaction are governed by factors outlined in classic reaction mechanism theory. youtube.com

Nucleophile Strength: The rate is heavily influenced by the strength and concentration of the incoming nucleophile. Stronger nucleophiles, such as thiols, will react more quickly than weaker ones.

Solvent Effects: The choice of solvent can affect the reaction rate by stabilizing or destabilizing transition states.

Influence of the PEG Chain: Studies on reactions with polymer-supported substrates, including PEG, have shown that the polymer backbone can influence reaction kinetics. For instance, some polymer-supported coupling reactions require higher temperatures or longer reaction times to achieve quantitative conversion compared to their non-supported counterparts, suggesting potential steric or diffusional limitations. uwindsor.ca

Kinetic studies on related systems, such as the Suzuki-Miyaura coupling, have demonstrated that reaction rates can be dramatically altered by additives. In one case, the addition of TBAB to a coupling reaction accelerated the process, allowing it to reach completion in 8 hours, whereas the reaction without the additive only achieved a 67% yield in the same timeframe. researchgate.net Such findings highlight that the kinetics of reactions involving complex linkers can be precisely controlled and optimized through careful selection of reaction conditions.

The following table summarizes the key factors that influence the reaction kinetics for the functional groups of Br-PEG5-CH2COOH.

Table 2: Factors Influencing Reaction Kinetics

| Functional Group | Factor | Influence on Reaction Rate | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Coupling Agent | Choice of activator (EDC, HATU, etc.) and its concentration directly controls the rate of active ester formation. | broadpharm.comaxispharm.com |

| pH | Reaction rate is pH-dependent, with optimal ranges for specific activators (e.g., pH 4.5 for EDC). | axispharm.com | |

| Temperature | Higher temperatures generally increase reaction rates, but must be balanced with potential side reactions or degradation. | axispharm.com | |

| Bromo Group (-Br) | Nucleophile | Rate is dependent on the concentration and nucleophilicity of the reacting partner (e.g., thiol vs. alcohol). | broadpharm.com |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of the transition state, affecting the rate. | youtube.com | |

| Polymer Support | The PEG chain may introduce steric hindrance or diffusion limits, potentially slowing the reaction compared to small-molecule analogues. | uwindsor.ca |

Functionalization and Bioconjugation Strategies Utilizing Br Peg5 Ch2cooh

Covalent Attachment to Biomolecules for Research Purposes

The dual functionality of Br-PEG5-CH2COOH enables the directed and stepwise conjugation of various biological molecules, a cornerstone of modern chemical biology and therapeutic development. biosyn.com

Protein and Peptide Conjugation Methodologies

The conjugation of Br-PEG5-CH2COOH to proteins and peptides can be achieved through two primary, orthogonal chemical pathways, targeting different amino acid residues. scielo.br This allows for precise control over the site of attachment and the final architecture of the conjugate.

The bromoacetyl terminus is reactive towards nucleophilic side chains, most notably the thiol group of cysteine residues. bath.ac.ukthermofisher.com This reaction, known as thiol-alkylation, proceeds via a nucleophilic substitution mechanism to form a stable thioether bond. precisepeg.com The high nucleophilicity of the thiolate anion makes this reaction highly specific for cysteine, especially when conducted at a pH between 7 and 8. bath.ac.ukcsic.es While reactions with other nucleophilic residues like histidine or lysine (B10760008) are possible, they are generally much slower and less favored under these conditions. thermofisher.com

The carboxymethyl terminus (-CH2COOH) can be coupled to primary amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of the polypeptide chain. scielo.brpapyrusbio.com This reaction does not proceed spontaneously but requires activation of the carboxylic acid. The most common method involves the use of a water-soluble carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. papyrusbio.comgbiosciences.com EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. gbiosciences.com The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines to form a stable amide bond. gbiosciences.comnih.gov This two-step procedure is typically performed at a pH of 7-9 for the final coupling step. fluorofinder.com

| Reactive Terminus | Target Functional Group | Resulting Covalent Bond | Key Considerations |

| Bromo (Br-) | Thiol (-SH) of Cysteine | Thioether | Highly selective for cysteine at neutral to slightly basic pH (7-8). Requires a free, reduced thiol; disulfide bonds may need prior reduction. bath.ac.ukthermofisher.comcsic.es |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) of Lysine or N-terminus | Amide | Requires activation with coupling agents like EDC/NHS. Reaction with amines is efficient at pH 7-9. papyrusbio.comfluorofinder.comcreative-proteomics.com |

Nucleic Acid Functionalization Techniques

The functionalization of oligonucleotides (Oligos) with linkers like Br-PEG5-CH2COOH is critical for applications in diagnostics, therapeutics, and molecular biology research. oup.com The linker's dual reactivity allows for covalent attachment to nucleic acids that have been appropriately modified.

The bromoacetyl group can serve as an alkylating agent for modified oligonucleotides. csic.esnih.gov A common strategy involves the use of phosphorothioate-modified oligonucleotides, where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced with a sulfur atom. This sulfur is a soft nucleophile that can be selectively alkylated by electrophiles like a bromoacetyl group to form a stable linkage. researchgate.net This method allows for site-specific labeling at predetermined positions within the nucleic acid sequence. researchgate.net

Alternatively, the carboxylic acid terminus can be used to conjugate with oligonucleotides that have been synthesized to include a primary amine group. creative-biogene.compageplace.de Amine-modified oligos can be prepared using specialized phosphoramidites during solid-phase synthesis, placing the amine at the 5' or 3' end, or even at an internal position. The carboxylic acid of the PEG linker is then activated with EDC/NHS and reacted with the aminated oligo to form a stable amide bond. creative-biogene.comthermofisher.com This approach is widely used for attaching various labels and molecules to DNA and RNA strands. biosyn.com

Small Molecule Linkage for Probe Development

Heterobifunctional linkers are integral to the design of advanced chemical probes and targeted therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). rockefeller.edumedchemexpress.comtargetmol.com Br-PEG5-CH2COOH can act as a soluble, flexible spacer connecting a small molecule "warhead" or reporter to another molecule, such as a protein binder or a nanoparticle. targetmol.comprecisepeg.com

The strategy involves a two-step conjugation. For instance, the carboxylic acid end of the linker can be coupled to an amine-containing small molecule. Following purification, the bromo-end of the resulting conjugate is then available to react with a cysteine residue on a target protein. Conversely, the bromo-end could first react with a thiol-containing small molecule, leaving the carboxylic acid available for subsequent conjugation to a protein's lysine residues. The PEG5 chain ensures that the two linked moieties are sufficiently separated, which can be critical for maintaining the biological activity of both the small molecule and the targeting protein. precisepeg.combiorxiv.org

Surface Modification and Nanoparticle Functionalization in Materials Science Research

The functionalization of surfaces, particularly nanoparticles, with PEG linkers is a key strategy to improve their properties for biomedical applications. mdpi.com PEGylation can enhance aqueous stability, reduce non-specific protein adsorption (the "stealth" effect), and provide reactive handles for the attachment of targeting ligands. acs.orgacs.org

Polymeric Nanoparticles

Polymeric nanoparticles, often formulated from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are widely researched as drug delivery vehicles. Bifunctional PEG linkers can be incorporated into these systems to create a hydrophilic corona with reactive sites. acs.org For example, a polymer backbone containing carboxylic acid groups can be coupled to the amine end of an amino-PEG-bromo linker (a variant of the title compound) using carbodiimide chemistry. This results in nanoparticles coated with a PEG layer terminating in reactive bromo groups, which can then be used to immobilize thiol-containing biomolecules. Alternatively, the carboxylic acid of Br-PEG5-CH2COOH could be coupled to amine-functionalized polymeric nanoparticles. The resulting surface would present bromo groups for further reaction. This surface modification enhances colloidal stability and allows for the covalent attachment of targeting moieties for active cellular uptake. mdpi.comacs.org

Metal Nanoparticles (e.g., Gold Nanoparticles)

Gold nanoparticles (AuNPs) are extensively used in diagnostics and imaging due to their unique optical properties. cytodiagnostics.com Their surfaces can be readily modified to enhance biocompatibility and for targeted applications. While direct attachment of thiols to gold is a common method, bifunctional linkers like Br-PEG5-CH2COOH enable multi-step, controlled functionalization. nih.govuni-marburg.de

One common approach involves first creating a stable, amine-functionalized surface on the AuNP. The carboxylic acid group of Br-PEG5-CH2COOH can then be covalently attached to these surface amines via EDC/NHS coupling chemistry. nanopartz.com This process coats the nanoparticle in a PEG layer that terminates with a bromo group, providing a specific reactive site for the subsequent conjugation of thiol-containing molecules, such as peptides or antibodies. csic.es The functionalization process, including the attachment of molecules via the PEG spacer, can be monitored by observing changes in the nanoparticle's hydrodynamic size and surface plasmon resonance. cytodiagnostics.comnih.gov

| Research Finding | Nanoparticle System | Functionalization Details | Observed Outcome |

| Enhanced Stability & Cellular Uptake | Gold Nanoparticles (10-15 nm) | A hetero-bifunctional PEG spacer with a thiol at one end and a fluorescent dye (coumarin) at the other was used to functionalize the AuNP surface. nih.gov | PEG spacer decreased fluorescence quenching by the gold core and enabled efficient, non-toxic internalization into cells, with localization in the peri-nuclear region. nih.gov |

| Controlled PEG Grafting Density | Polymeric Micelles | P(LA-co-TMCC) polymer backbone was grafted with varying densities of NH₂–PEG-furan using carbodiimide chemistry. acs.org | Increased PEG density led to micelles that resisted aggregation upon lyophilization and showed significantly enhanced stability in serum-containing media. acs.org |

| Targeted Drug Delivery | Mesoporous Silica Nanoparticles | Streptavidin was attached to the nanoparticle surface using a heterobifunctional cross-linker featuring a 5 kDa PEG spacer arm. mdpi.com | The use of a long PEG spacer arm is a key strategy in developing biofunctionalized nanoparticles for drug delivery applications. mdpi.com |

Academic Research Applications of Br Peg5 Ch2cooh and Its Derivatives

Design and Synthesis of Advanced Linkers for Molecular Probes and Therapeutic Modalities (e.g., PROTACs)

The unique architecture of Br-PEG5-CH2COOH makes it an essential building block in the design of sophisticated molecular structures for research and therapeutic development, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemscene.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the cell's ubiquitin-proteasome system. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy.

PEG-based linkers, such as those derived from Br-PEG5-CH2COOH, are frequently employed in PROTAC synthesis. glpbio.commedchemexpress.comtargetmol.com The PEG chain's hydrophilicity can improve the solubility and cell permeability of the resulting PROTAC molecule. chemscene.com Furthermore, the length and flexibility of the PEG linker, in this case, a five-unit chain, are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. chemscene.com

Derivatives of Br-PEG5-CH2COOH, where the bromo and carboxyl groups are replaced with other functionalities like azides, alkynes, or amines, further expand the toolkit for creating advanced molecular probes. precisepeg.com For instance, "click chemistry," a highly efficient and specific reaction between an azide (B81097) and an alkyne, is often used to conjugate different parts of a molecular probe. A derivative like Azido-PEG5-CH2COOH or Propargyl-PEG5-CH2COOH would be instrumental in such synthetic strategies. precisepeg.com

| Derivative Example | Functional Groups | Application in Molecular Probes |

| Fmoc-NH-PEG5-CH2COOH | Fmoc-protected amine, Carboxylic acid | The Fmoc group can be removed to reveal a primary amine for conjugation, while the carboxylic acid provides another reaction site. biochempeg.com |

| m-PEG5-CH2COOH | Methoxy-capped PEG, Carboxylic acid | Used in synthesizing non-cleavable antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.com |

| Amino-PEG5-CH2COOH | Primary amine, Carboxylic acid | A versatile linker for PROTAC synthesis, allowing for the connection of two different ligands. medchemexpress.com |

| Cbz-NH-PEG5-CH2COOH | Cbz-protected amine, Carboxylic acid | Another protected amine derivative for controlled, sequential conjugation in PROTAC synthesis. medchemexpress.com |

Engineering of Polymer-Drug Conjugates (PDCs) and Targeted Delivery Systems in Preclinical Research

Polymer-drug conjugates (PDCs) represent a significant advancement in drug delivery, aiming to enhance the therapeutic index of potent drugs by improving their pharmacokinetics and targeting them to specific tissues. mdpi.com The use of polymers like PEG can increase a drug's stability, solubility, and circulation time. mdpi.comnih.gov

The conjugation of drugs to polymers, a process often referred to as PEGylation, is a well-established strategy to improve the stability and bioavailability of therapeutic agents. mdpi.comnih.gov The PEG chain in Br-PEG5-CH2COOH and its derivatives can shield the conjugated drug from enzymatic degradation and reduce renal clearance, thereby prolonging its circulation time in preclinical models. mdpi.com This enhanced stability allows for sustained drug release and can lead to improved therapeutic outcomes. researchgate.net

The acetic acid moiety (CH2COOH) in Br-PEG5-CH2COOH offers greater stability compared to propionic acid linkers, which can be susceptible to fragmentation under certain conditions. precisepeg.com This inherent stability is a crucial factor in designing robust PDCs for preclinical evaluation. Research has shown that PDCs can significantly enhance the solubility of hydrophobic drugs. For example, a PEGylated version of paclitaxel (B517696) demonstrated a solubility increase of about 1800 times compared to the free drug in an aqueous solution. mdpi.com In preclinical studies, the use of targeted PDCs has shown to retain drug concentration in tumor cells for extended periods, highlighting the potential for improved efficacy. mdpi.com

Site-specific conjugation is a key strategy in the design of advanced PDCs, particularly antibody-drug conjugates (ADCs), to ensure the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR). medchemexpress.comabzena.com The bifunctional nature of Br-PEG5-CH2COOH and its derivatives allows for precise attachment to macromolecules like antibodies.

For example, the carboxylic acid end of the linker can be activated to react with a specific lysine (B10760008) residue on an antibody, while the bromo group can be used to attach a cytotoxic drug. This controlled conjugation is critical for the safety and efficacy of the resulting ADC. medchemexpress.com Technologies like ThioBridge™ utilize the interchain disulfide bonds of an antibody for stable and site-specific conjugation, resulting in homogeneous ADCs. abzena.com The development of such methodologies is a promising avenue for improving ADC design and creating novel cancer therapeutics. medchemexpress.com

| Conjugation Strategy | Key Feature | Relevance to Br-PEG5-CH2COOH |

| Lysine Conjugation | Targets amine groups on lysine residues. | The carboxylic acid of Br-PEG5-CH2COOH can be activated to react with lysine. |

| Cysteine Conjugation | Targets thiol groups on cysteine residues. | A maleimide (B117702) derivative of the PEG linker could be used for this purpose. |

| Disulfide Re-bridging | Utilizes interchain disulfide bonds for stable conjugation. abzena.com | Linkers derived from Br-PEG5-CH2COOH can be adapted for this technology. |

| "Click" Chemistry | Highly specific and efficient reaction between azides and alkynes. | Azide or alkyne derivatives of Br-PEG5-CH2COOH enable precise conjugation. precisepeg.com |

Materials Science and Polymer Chemistry Research

The versatility of Br-PEG5-CH2COOH extends beyond biomedical applications into the realm of materials science and polymer chemistry, where it is used to create functional materials with tailored properties.

In polymer chemistry, Br-PEG5-CH2COOH can be used as a monomer or an initiator to synthesize polymers with specific architectures and functionalities. The bromo group can initiate atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. The carboxylic acid group can be used for post-polymerization modification, enabling the introduction of various functional groups.

The ability to create polymers with precise structures is crucial for developing materials with desired thermal, mechanical, and optical properties. rsc.org For instance, block copolymers synthesized using PEG-containing monomers can self-assemble into various nanostructures, such as micelles, which have applications in drug delivery and nanotechnology. rsc.org The incorporation of PEG segments can also impart hydrophilicity and biocompatibility to the resulting polymers. frontiersin.org

Surface engineering is critical for the development of high-performance biosensors. numberanalytics.com The properties of the biosensor surface, such as its chemical composition and topography, significantly influence its sensitivity, specificity, and response time. numberanalytics.com Br-PEG5-CH2COOH and its derivatives are valuable tools for modifying surfaces to improve biosensor performance.

The carboxylic acid group can be used to immobilize the linker onto a surface, such as a gold electrode or a glass slide, that has been functionalized with amine groups. The other end of the linker, the bromo group (or another functional group in a derivative), can then be used to attach biorecognition elements like antibodies, enzymes, or nucleic acids. nih.gov The PEG spacer creates a hydrophilic layer that can reduce non-specific binding of other molecules to the surface, thereby improving the signal-to-noise ratio of the biosensor. precisepeg.com This is particularly important for detecting low concentrations of analytes in complex biological samples. nih.gov The development of advanced biosensors is crucial for rapid and accurate disease diagnosis and monitoring. nih.govmdpi.com

Fundamental Studies in Bioconjugation Chemistry and Methodology Development

The compound Br-PEG5-CH2COOH is a heterobifunctional linker, a class of molecules critical to the advancement of bioconjugation chemistry. Its structure, featuring a terminal bromine atom and a carboxylic acid group separated by a five-unit polyethylene (B3416737) glycol (PEG) chain, allows for the sequential and controlled conjugation of two different molecular entities. This dual reactivity is fundamental to the synthesis of complex biomolecular constructs.

The bromine atom serves as a reactive handle that can participate in nucleophilic substitution reactions, notably with thiol groups found in cysteine residues of proteins. The carboxylic acid group, on the other hand, can be activated to form stable amide bonds with amine groups, such as those on lysine residues or the N-terminus of a peptide. This orthogonal reactivity is essential for developing new methodologies in bioconjugation. ucl.ac.ukbiochempeg.com

In the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker technology is paramount. precisepeg.comoxfordglobal.com The precise length and chemical nature of the linker, such as the PEG5 chain in Br-PEG5-CH2COOH, directly influence the stability, solubility, and pharmacokinetic properties of the final conjugate. precisepeg.com The PEG spacer enhances water solubility and can reduce the immunogenicity of the attached molecule.

Research has focused on using such linkers to overcome challenges in bioconjugate stability. For instance, derivatives containing a monobromomaleimide group have been developed to react with thiols. The presence of the bromine atom in this context facilitates a reaction that preserves unsaturation, leading to a stable thiomaleimide product that is not susceptible to the retro-Michael reaction, a common pathway for the degradation of traditional maleimide-thiol conjugates. ucl.ac.uk This represents a significant methodological advancement, leading to more stable and reliable bioconjugates.

The development of bioconjugation processes for clinical and commercial manufacturing relies on well-defined and robust chemical methods. wuxibiologics.comabzena.com The use of defined, monodisperse linkers like Br-PEG5-CH2COOH is crucial for ensuring the homogeneity and consistency of the final product, which is a key requirement for regulatory approval. precisepeg.comabzena.com The ability to generate bioconjugates with a specific drug-to-antibody ratio (DAR) or to precisely orient two different proteins is enabled by the defined structure of these linkers. abzena.com

Application in Peptide Cyclization and Structure-Activity Relationship Studies within Chemical Biology

Peptide cyclization is a widely used strategy in chemical biology to enhance the therapeutic potential of peptides. nih.gov Cyclic peptides often exhibit greater structural stability, resistance to enzymatic degradation, and improved binding affinity to biological targets compared to their linear counterparts. nih.govnih.gov The use of linkers like Br-PEG5-CH2COOH and its derivatives is instrumental in achieving cyclization and in studying how the structure of the cyclized peptide influences its function.

A key application is in head-to-tail cyclization, where the N-terminus and C-terminus of a peptide are joined. qyaobio.com Derivatives such as Fmoc-NH-PEG5-CH2COOH, where the bromine is replaced with a protected amine, are incorporated directly into solid-phase peptide synthesis (SPPS). nih.gov Following the synthesis of the linear peptide, the terminal groups are deprotected and coupled to form a cyclic structure containing the PEG5 linker.

A notable example is the study of the analgesic α-conotoxin Vc1.1. Researchers synthesized analogues of this peptide by cyclizing it with PEG linkers of varying lengths, including a PEG5 linker, to investigate the impact on structure and biological activity. nih.gov The study revealed a clear structure-activity relationship (SAR): the length of the PEG linker directly modulated the peptide's helical structure, which in turn was crucial for its stability and bioactivity. nih.gov The analogue with the PEG5 linker (P5cVc1.1) exhibited inhibitory activity comparable to the native cyclized peptide, while those with shorter linkers (PEG3 and PEG4) showed a significant loss of activity. nih.gov

This type of SAR study is fundamental to drug discovery and chemical biology. acs.org By systematically modifying a part of a molecule, such as the linker, and observing the effect on a biological readout, researchers can deduce critical structural requirements for activity. In another study focused on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a structure-activity relationship analysis revealed that a linker chain length of five carbons (C5) was optimal for inhibitory potency. rsc.org

The table below summarizes the findings from the α-conotoxin Vc1.1 cyclization study, illustrating the structure-activity relationship.

| Analog | Linker | % Inhibition (at 1 µM) | Conclusion on Activity |

| P3cVc1.1 | PEG3 | < 20% | Insufficient linker length, loss of activity |

| P4cVc1.1 | PEG4 | ~30% | Sub-optimal linker length, reduced activity |

| P5cVc1.1 | PEG5 | ~50% | Effective linker length, activity maintained |

| P6cVc1.1 | PEG6 | ~50% | Effective linker length, activity maintained |

This table presents data on the inhibition of current amplitude by different PEG-cyclized Vc1.1 analogues, showing that linkers of at least 5 PEG units were required to maintain biological activity comparable to the control. nih.gov

Further SAR studies on PEG-peptides designed to inhibit scavenger receptor uptake also demonstrated the importance of PEG length and the peptide sequence. These studies established that maximal potency was achieved with specific combinations of PEG molecular weight and polylysine (B1216035) repeats, highlighting how linker characteristics are a key determinant of biological function. nih.gov

Theoretical and Computational Studies on Br Peg5 Ch2cooh Molecular Systems

Molecular Modeling and Simulation of Conjugation Reactions

Molecular modeling and simulation are powerful tools to predict and analyze the chemical reactions involving Br-PEG5-CH2COOH. researchgate.net This bifunctional linker has a bromo group at one end and a carboxylic acid group at the other, separated by a polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) oxide units. guidechem.com The bromo group serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid can form stable amide bonds with primary amines, often requiring activation with reagents like EDC or HATU. broadpharm.com

Computational chemistry, particularly quantum mechanics (QM) calculations, can be employed to model the reaction mechanisms. mdpi.com For instance, QM can predict the activation energies and transition states for the reaction of the bromo- end with a nucleophile, such as a thiol group on a protein, or the amide bond formation at the carboxyl- end. All-atom molecular dynamics (MD) simulations can then be used to study the dynamics of the conjugation process in a solvent environment, providing insights into how the PEG chain's flexibility and hydration affect the accessibility of the reactive ends. oup.comnih.gov

Recent studies have utilized computational analysis to understand side reactions that can occur during synthesis. For example, in the synthesis of similar PROTAC molecules using a PEG linker, computational analysis helped identify the most electrophilic sites on a related compound, thalidomide, explaining the preference for certain nucleophilic reactions. beilstein-journals.org

Table 1: Key Reactive Moieties of Br-PEG5-CH2COOH and Their Simulated Conjugation Partners

| Reactive Moiety | Functional Group | Typical Conjugation Partner (Simulated) | Resulting Bond | Computational Method |

|---|---|---|---|---|

| Bromo- | -Br | Thiol (-SH) | Thioether | QM/MM, MD |

Conformational Analysis of Br-PEG5-CH2COOH and its Conjugates as Linkers

The conformation of the PEG linker is critical to the function of the resulting conjugate. researchgate.net The five-unit PEG chain in Br-PEG5-CH2COOH provides flexibility, which can be both an advantage and a challenge. All-atom MD simulations are a primary tool for studying the conformational landscape of such linkers. oup.comnih.gov

Studies on similar PEG linkers, such as BS(PEG)5, have shown through MD simulations that even with a theoretically long arm length, the linker rarely exists in a fully extended conformation. oup.com Instead, it adopts a range of more compact, folded structures. The conformation is influenced by the solvent and the molecules it connects. In aqueous solutions, the ether oxygens of the PEG chain form hydrogen bonds with water, leading to a hydrated and highly mobile chain. biopharminternational.comnih.gov This hydration contributes to the large exclusion volume of PEG, which can influence the interaction between the conjugated molecules. biopharminternational.com

The conformational behavior of PEG can be described by two main models: the "mushroom" and "brush" regimes, which depend on the grafting density of the PEG chains on a surface. researchgate.net For a single molecule like a Br-PEG5-CH2COOH conjugate, the linker is more likely to adopt a random coil or a wrapped conformation around the conjugated molecule. mdpi.combiopharminternational.com The specific conformation will depend on the nature of the conjugated species. For instance, simulations have shown that PEG chains can wrap around hydrophobic patches on a protein surface or interact with charged residues. mdpi.combiopharminternational.com

Simulation of Molecular Interactions in Designed Chemical and Biological Systems

MD simulations are invaluable for predicting how Br-PEG5-CH2COOH and its conjugates will behave in complex biological environments. nih.gov These simulations can model the interactions between the PEGylated molecule and its surroundings, such as water, ions, and biomolecules like proteins or lipid membranes. nih.govresearchgate.net

Simulations have shown that PEGylation can significantly alter the properties of a molecule. The hydrated PEG chain can act as a steric shield, potentially reducing interactions with other proteins, which is a key principle behind the "stealth" properties of PEGylated drugs. beilstein-journals.orgnih.gov However, simulations also reveal that PEG chains are not entirely inert and can engage in specific interactions. researchgate.net For example, the ether oxygens of PEG can form hydrogen bonds with specific amino acid residues on a protein surface, such as lysine (B10760008) and arginine. researchgate.netacs.org

The length of the PEG linker is a critical parameter. Studies on PriSMs (Protein-small molecule conjugates) have shown that varying the PEG linker length (from PEG2 to PEG7) can dramatically impact the potency and specificity of the conjugate. nih.gov This highlights the importance of the linker in correctly positioning the two conjugated entities for optimal interaction. Computational approaches, such as molecular docking and MD simulations, are used to rationalize these findings and guide the design of linkers with optimal lengths.

Furthermore, simulations can explore how PEGylated molecules interact with cell membranes. Depending on the properties of the conjugated molecule, the PEG linker can influence membrane penetration. nih.gov For instance, PEGylation can modulate the effect of cholesterol on the conformation and dynamics of lipid bilayers. nih.gov

Table 3: Summary of Simulated Interactions of PEGylated Systems

| Interacting System | Key Findings from Simulations | Relevance to Br-PEG5-CH2COOH Conjugates |

|---|---|---|

| PEG-Protein | PEG can form a protective shell around the protein, but also engage in specific H-bonds with certain residues. biopharminternational.comresearchgate.netacs.org | Predicts how the linker might influence the stability and interactions of a conjugated protein. |

| PEG-Small Molecule | Linker length is critical for optimal positioning and activity of the small molecule. nih.gov | Guides the design of conjugates for applications like PROTACs. |

| PEG-Lipid Bilayer | PEGylation can alter the interaction with and penetration of cell membranes. nih.gov | Informs the design of drug delivery systems with desired cell permeability. |

Q & A

Q. How can researchers apply the PICOT framework to design studies involving Br-PEG5-CH2COOH?

- Answer :

- PICOT Example :

- Population : Nanoparticles functionalized with Br-PEG5-CH2COOH.

- Intervention : Varying molar ratios of EDC/NHS.

- Comparison : Non-PEGylated bromoacetic acid.

- Outcome : Conjugation efficiency quantified via fluorescence tagging.

- Time : Reaction duration (1–24 hours) .

- Methodological Note: Use this framework to align hypotheses with journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.